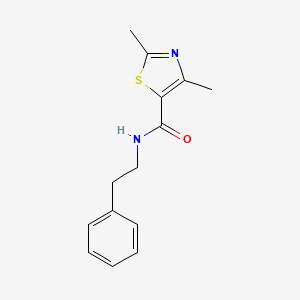![molecular formula C17H19ClN2O2S B11364957 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11364957.png)
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxylic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
2,3,4-trisubstituent thiophene derivatives: Used as voltage-gated sodium channel blockers and dental anesthetics.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
InChI Key |
QBSBWUFSECSGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11364890.png)
methanone](/img/structure/B11364893.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11364897.png)
![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11364912.png)
![2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11364918.png)

![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11364927.png)
![2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11364929.png)

![Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11364944.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B11364949.png)
